Desethylcarbamoyl Cabergoline-d5

Descripción

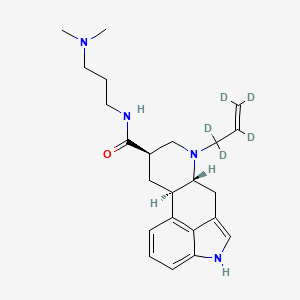

Structure

3D Structure

Propiedades

IUPAC Name |

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O/c1-4-10-27-15-17(23(28)24-9-6-11-26(2)3)12-19-18-7-5-8-20-22(18)16(14-25-20)13-21(19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3,(H,24,28)/t17-,19-,21-/m1/s1/i1D2,4D,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTHJEHDIBAMMM-MQWWPDKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])N1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NCCCN(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Formation and Identification of Desethylcarbamoyl Cabergoline

Cabergoline (B1668192) undergoes extensive metabolism in the body, primarily in the liver, leading to the formation of several metabolites. fda.govwikipedia.org The metabolic processes occur predominantly through hydrolysis, with minimal involvement of the cytochrome P450 enzyme system. fda.govresearchgate.net

For the accurate identification and quantification of Desethylcarbamoyl Cabergoline in biological samples during metabolic studies, stable isotope-labeled internal standards are employed. Desethylcarbamoyl Cabergoline-d5 is a deuterated form of the metabolite, serving as a crucial analytical reference standard. pharmaffiliates.compharmaffiliates.com The use of such labeled compounds in techniques like mass spectrometry allows for precise differentiation and measurement of the metabolite from other endogenous and exogenous substances.

Comparative Analysis of Desethylcarbamoyl Cabergoline Bioactivity

General Principles of Stable Isotope Labeling for Pharmaceutical Analogs

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes. nih.gov This substitution, while altering the mass of the molecule, does not significantly change its chemical properties. nih.gov This principle is fundamental to its application in pharmaceutical sciences.

Deuterium (B1214612) Incorporation for Metabolite Tracking and Quantification

Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for isotopic labeling. osaka-u.ac.jp The replacement of hydrogen with deuterium at specific positions in a drug molecule can lead to a kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond. juniperpublishers.comresearchgate.net This can alter the rate of metabolism, particularly for drugs metabolized by cytochrome P450 enzymes, which often involves the cleavage of a carbon-hydrogen bond. juniperpublishers.comresearchgate.net

The use of deuterium-labeled compounds as internal standards in mass spectrometry-based quantitative analyses is a gold standard practice. nih.govwaters.com By adding a known amount of the deuterated analog to a biological sample, it can serve as a reference to accurately quantify the concentration of the unlabeled drug and its metabolites, compensating for variations during sample preparation and analysis. waters.com Furthermore, deuterium labeling is instrumental in tracing the metabolic fate of a drug, as the labeled metabolites can be readily distinguished from endogenous compounds by their mass. nih.gov

Synthetic Routes for Site-Specific Deuteration

Achieving site-specific deuteration, the precise placement of deuterium atoms within a molecule, is crucial for many applications. snnu.edu.cn Various synthetic methodologies have been developed to achieve this, often involving metal-catalyzed hydrogen isotope exchange (HIE). snnu.edu.cn These methods allow for the direct replacement of specific C-H bonds with C-D bonds. snnu.edu.cn For instance, catalysts based on iridium, rhodium, and palladium have been effectively used for the deuteration of various organic compounds. snnu.edu.cnnih.gov The choice of catalyst and reaction conditions can direct the deuteration to specific positions, such as those ortho to a directing group or at C(sp3)-H bonds. snnu.edu.cn Another approach involves the use of deuterated building blocks in the total synthesis of the target molecule. ansto.gov.au

Advanced Synthesis of Desethylcarbamoyl Cabergoline

The synthesis of Desethylcarbamoyl Cabergoline-d5 involves the preparation of the core unlabeled structure followed by the introduction of deuterium atoms at specific positions.

Methodologies for Preparing the Unlabeled Desethylcarbamoyl Core Structure

Desethylcarbamoyl Cabergoline, also known as Cabergoline EP Impurity D or Cabergoline USP Related Compound D, is a known derivative and impurity of Cabergoline. synzeal.comsimsonpharma.com Its chemical name is (6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-7-(prop-2-enyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide. synzeal.com The synthesis of this core structure would likely follow synthetic routes established for Cabergoline and its analogs, which are part of the ergoline (B1233604) family of compounds. google.comacs.org These syntheses are typically multi-step processes starting from simpler ergoline precursors.

Specific Reaction Conditions and Precursor Compounds for Isotopic Labeling

The introduction of the d5 label into the Desethylcarbamoyl Cabergoline structure would likely target the N,N-dimethylaminopropyl side chain. A common strategy for this would be to use a deuterated precursor, such as 3-(dimethylamino-d5)propylamine, in the final amide bond formation step with the ergoline carboxylic acid core. Alternatively, deuteration could be achieved through reductive amination using a suitable amine precursor and a deuterated reducing agent like sodium borodeuteride (NaBD4) or through HIE on the final molecule or a late-stage intermediate. The use of inexpensive and readily available D2O as the deuterium source is often preferred in these reactions. organic-chemistry.org

Characterization and Purity Assessment of Deuterated Analogs

Once synthesized, the identity, isotopic enrichment, and purity of Desethylcarbamoyl Cabergoline-d5 must be rigorously confirmed.

A combination of analytical techniques is employed for this purpose. High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the labeled compound, confirming the incorporation of the desired number of deuterium atoms and calculating the isotopic purity. nih.govrsc.orgresearchgate.net Tandem mass spectrometry (MS/MS) can provide information on the location of the deuterium labels by analyzing the fragmentation pattern of the molecule. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is essential for confirming the structural integrity of the molecule and determining the specific sites of deuteration. ansto.gov.aursc.org The absence of signals in the ¹H NMR spectrum at the deuterated positions and the presence of corresponding signals in the ²H NMR spectrum provide definitive proof of site-specific labeling. rsc.org

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the chemical purity of the compound, ensuring the absence of unlabeled starting materials or other impurities. ansto.gov.aursc.org

Role As an Internal Standard in Bioanalytical Methodologies

Pathways of Cabergoline (B1668192) Biotransformation Leading to Desethylcarbamoyl Metabolite

The biotransformation of Cabergoline is an extensive process that primarily occurs in the liver. nih.gov This metabolic conversion leads to the formation of several metabolites, including Desethylcarbamoyl Cabergoline.

Evaluation of Cytochrome P450 Enzyme Involvement in Parent Drug Metabolism

While Cabergoline is extensively metabolized, the involvement of the cytochrome P450 (CYP450) enzyme system appears to be minimal. nih.govdrugbank.comfda.govhres.ca The primary metabolic route is hydrolysis, with CYP450-mediated metabolism playing a less significant role. nih.govdrugbank.comfda.gov Although some interaction with CYP enzymes, particularly CYP3A4, may occur, it is not the predominant pathway for Cabergoline's breakdown. chemicalbook.com

Identification of Desethylcarbamoyl Cabergoline as a Key In Vivo Metabolite

Desethylcarbamoyl Cabergoline, also known as FCE21590, has been identified as a metabolite of Cabergoline. pharmaffiliates.comnih.gov Studies investigating the affinity of Cabergoline and its metabolites for dopamine (B1211576) receptors have included Desethylcarbamoyl Cabergoline, confirming its presence as a product of in vivo biotransformation. nih.govmybiosource.com It is recognized for its affinity for both D1 and D2 dopamine receptors in rat striatum. nih.govmybiosource.com

Desethylcarbamoyl Cabergoline as a Designated Pharmaceutical Impurity (EP Impurity D / USP Related Compound D)

Beyond its role as a metabolite, Desethylcarbamoyl Cabergoline is also recognized as a designated impurity in Cabergoline drug products by major pharmacopeias. synzeal.comaquigenbio.comveeprho.com

Regulatory and Quality Control Perspectives on Metabolite-Impurities

Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established guidelines for controlling impurities in pharmaceutical products. veeprho.comjrfglobal.com Impurities that are also significant metabolites found in animal or human studies are generally considered qualified from a safety perspective. nih.govveeprho.comfda.gov The presence and levels of these metabolite-impurities are critical quality attributes that are monitored to ensure the safety and efficacy of the drug. veeprho.comjrfglobal.com Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to detect and quantify impurities like Desethylcarbamoyl Cabergoline. veeprho.comveeprho.com

Desethylcarbamoyl Cabergoline is specifically listed as "Cabergoline EP Impurity D" and "Cabergoline USP Related Compound D". pharmaffiliates.comsynzeal.comaquigenbio.comveeprho.comsimsonpharma.comchemicea.comlgcstandards.com Reference standards for this impurity are used for analytical method development, validation, and routine quality control of Cabergoline. synzeal.comaquigenbio.com

Below is a table summarizing the regulatory designation of Desethylcarbamoyl Cabergoline:

| Pharmacopeia | Impurity Designation |

| European Pharmacopoeia (EP) | Impurity D |

| United States Pharmacopeia (USP) | Related Compound D |

Mechanism of Formation During Drug Synthesis and Degradation

Impurities in a drug product can arise from the manufacturing process or from the degradation of the active pharmaceutical ingredient (API) over time. veeprho.com Desethylcarbamoyl Cabergoline can be formed during the synthesis of Cabergoline or as a degradation product. veeprho.comresearchgate.netrsc.org The structure of Cabergoline, containing a urea (B33335) moiety and an amide group, makes it susceptible to degradation by hydrolysis. researchgate.net The synthesis of pharmacopoeial impurities, including Impurity D, has been described for use as analytical standards in the manufacturing of Cabergoline. researchgate.netrsc.org

An in-depth examination of Desethylcarbamoyl Cabergoline-d5, a deuterated metabolite of Cabergoline, reveals its significance in pharmacokinetic studies and its distinct bioactivity profile compared to its parent compound. This article focuses on the metabolic pathways leading to its formation, the methods for its identification, and a comparative analysis of its biological activity.

Quantitative Bioanalytical Applications of Desethylcarbamoyl Cabergoline D5

Fundamental Principles of Stable Isotope Internal Standardization in LC-MS/MS

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS analysis. cdc.gov These standards are compounds in which several atoms have been replaced by their heavier stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wuxiapptec.com Desethylcarbamoyl Cabergoline-d5, being a deuterated compound, falls into this category. pharmaffiliates.com The fundamental principle is that a SIL-IS is chemically and physically almost identical to the analyte of interest. wuxiapptec.com This near-identity ensures that the IS and the analyte behave similarly during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.comscispace.com By adding a known quantity of the SIL-IS to every sample, calibration standard, and quality control sample at the beginning of the analytical process, it can effectively compensate for procedural variations. lgcstandards.com The final quantification is based on the ratio of the analyte's response to the IS's response, which significantly enhances the method's reliability. lgcstandards.com

One of the most significant challenges in LC-MS/MS bioanalysis is the "matrix effect." waters.comnih.gov This phenomenon occurs when co-eluting molecules from the biological sample (e.g., salts, lipids, or proteins in plasma) interfere with the ionization of the target analyte in the mass spectrometer's ion source. waters.com This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise measurements. wuxiapptec.comwaters.com

Because a SIL-IS like Desethylcarbamoyl Cabergoline-d5 has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes from the liquid chromatography column and experiences the exact same degree of ion suppression or enhancement. wuxiapptec.comlgcstandards.com As a result, while the absolute signal of both the analyte and the IS may fluctuate between samples, their response ratio remains constant. waters.com This ability to track and correct for matrix effects is a key advantage of using a SIL-IS, ensuring that the integrity of the quantitative data is maintained even in complex biological matrices. cdc.govlgcstandards.com

The use of a SIL-IS directly translates to improved accuracy and precision in quantitative analysis. scispace.comnih.gov By compensating for variability during sample extraction, potential analyte degradation, injection volume differences, and matrix effects, the SIL-IS minimizes errors that would otherwise compromise the results. scispace.comlgcstandards.com

Research has demonstrated that methods employing a SIL-IS show significantly better performance than those using other types of internal standards, such as structural analogs. One study statistically confirmed that the variance in measurements was significantly lower when a SIL-IS was used compared to an analogous internal standard, directly indicating a substantial improvement in precision. scispace.com This enhanced performance is crucial for regulated bioanalytical studies, where high accuracy and reproducibility are paramount for reliable pharmacokinetic and toxicokinetic assessments.

Development and Validation of High-Throughput Bioanalytical Methods for Desethylcarbamoyl Cabergoline (B1668192)

While specific methods for Desethylcarbamoyl Cabergoline are not extensively detailed in the public domain, the analytical strategies are analogous to those developed for its parent compound, Cabergoline. These methods are designed to be sensitive, specific, and rapid to support clinical and preclinical studies. nih.govdntb.gov.ua

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary separation techniques used for Cabergoline and its metabolites. nih.govnih.gov These methods typically employ reversed-phase columns, which separate compounds based on their hydrophobicity. nih.gov UPLC, a more recent advancement, uses columns with smaller particle sizes, allowing for faster analysis times and higher resolution compared to traditional HPLC. nih.gov

A validated HPLC method for Cabergoline utilized an isocratic mobile phase, which maintains a constant composition throughout the run. nih.gov This approach simplifies the method and can provide robust and repeatable results.

Table 1: Example Chromatographic Conditions for Cabergoline Analysis This table is based on a validated method for the parent compound, Cabergoline, and is representative of the techniques applicable to its metabolites.

| Parameter | Condition | Source |

|---|---|---|

| Chromatography System | LC-MS/MS | nih.gov |

| Column | Agilent eclipse plus C18 (100 x 4.6 mm, 3.5 µm) | nih.gov |

| Mobile Phase | 20 mM Ammonium Acetate : Methanol (30:70, v/v) | nih.gov |

| Flow Rate | 0.75 mL/min | nih.gov |

| Column Temperature | 30 °C | nih.gov |

| Injection Volume | 15 µL | nih.gov |

| Total Run Time | 5.5 min | nih.gov |

Tandem mass spectrometry (MS/MS) is the detection method of choice due to its exceptional sensitivity and selectivity. researchgate.net The most common mode of operation for quantitative analysis is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). nih.govresearchgate.net

In MRM, the first stage of the mass spectrometer is set to isolate the protonated molecule of the analyte (the precursor ion). This ion is then fragmented, and the second stage of the mass spectrometer is set to monitor for a specific, characteristic fragment ion (the product ion). nih.gov This specific precursor-to-product ion transition is unique to the analyte, which minimizes interference from other compounds and provides very high selectivity. nih.govresearchgate.net For the analysis of Desethylcarbamoyl Cabergoline, a specific MRM transition would be optimized, just as it has been for Cabergoline, to ensure sensitive and specific detection.

Table 2: Example Mass Spectrometric Parameters for Cabergoline Analysis This table illustrates the MRM parameters for the parent compound, Cabergoline. Similar principles apply to the optimization of parameters for Desethylcarbamoyl Cabergoline and its d5-labeled internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |

|---|---|---|---|---|

| Cabergoline | 452.3 | 381.2 | Positive Ion | nih.govdntb.gov.ua |

| Quetiapine (Example IS) | 384.2 | 253.1 | Positive Ion | nih.govdntb.gov.ua |

For a bioanalytical method to be used in regulated studies, it must undergo rigorous validation to demonstrate its reliability and reproducibility. researchgate.netresearchgate.net This validation process is conducted in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.govnih.gov

Key validation parameters include:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured concentration to the true value. researchgate.net

Precision: The degree of agreement among a series of measurements. researchgate.net

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.govnih.gov

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. researchgate.net

Table 3: Example Validation Results for a Cabergoline Bioanalytical Method This table shows typical performance characteristics from a validated LC-MS/MS method for Cabergoline, which serves as a benchmark for methods developed for its metabolites.

| Validation Parameter | Result | Source |

|---|---|---|

| Linearity Range | 2.00 – 200.00 pg/mL | nih.govnih.gov |

| Correlation Coefficient (r) | 0.9978 | nih.gov |

| Limit of Detection (LOD) | 0.5 pg/mL | nih.govnih.gov |

| Limit of Quantification (LOQ) | 1.6 pg/mL | nih.govnih.gov |

Application in Preclinical and Non-Clinical Metabolism Studies

In the realm of preclinical drug development, understanding a drug's metabolic profile is a critical objective. nih.gov Desethylcarbamoyl Cabergoline-d5 is an indispensable tool in these investigations for its parent drug, Cabergoline. Its application allows researchers to accurately quantify the formation and presence of the Desethylcarbamoyl Cabergoline metabolite in various experimental settings. The use of such stable isotope-labeled internal standards is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. bioanalysis-zone.comnih.gov

In Vitro Metabolic Stability and Metabolite Identification in Biological Matrices

In vitro metabolic studies are fundamental to predicting how a drug will be processed in the body. nih.gov These experiments often use subcellular fractions, such as liver microsomes, or cell-based models like primary hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.gov To assess the metabolic stability of Cabergoline, the drug is incubated with these biological matrices.

Table 1: Representative Data from an In Vitro Metabolic Stability Assay of Cabergoline in Rat Liver Microsomes

| Incubation Time (minutes) | Cabergoline Remaining (%) | Desethylcarbamoyl Cabergoline Formed (pmol/mg protein) |

| 0 | 100 | 0 |

| 5 | 88 | 25 |

| 15 | 65 | 72 |

| 30 | 41 | 125 |

| 60 | 15 | 180 |

| This interactive table contains hypothetical data to illustrate the typical results of such an experiment. The precise quantification of the metabolite at each time point relies on the use of an internal standard like Desethylcarbamoyl Cabergoline-d5. |

Ex Vivo Tissue Distribution and Metabolic Fate Assessment

To understand where a drug and its metabolites travel and accumulate in the body, researchers perform ex vivo tissue distribution studies in animal models. nih.govfda.gov After administering Cabergoline to an animal, various tissues such as the liver, kidneys, brain, and pituitary gland are collected at specific time points. nih.govlefil.vet The tissues are then homogenized and prepared for analysis.

Desethylcarbamoyl Cabergoline-d5 is added during the sample preparation phase to enable accurate quantification of the Desethylcarbamoyl Cabergoline metabolite within these complex tissue samples. Studies in rats have shown that Cabergoline and its metabolites are extensively distributed throughout the body, with particularly high concentrations found in the pituitary gland and liver. nih.govfda.govlefil.vet This detailed mapping of metabolite distribution is crucial for understanding the drug's mechanism of action and identifying potential sites of toxicity.

Use in Tracer Studies for Metabolic Pathway Delineation

Tracer studies involving stable isotope-labeled compounds are powerful tools for mapping complex metabolic pathways. In this type of study, a deuterated version of the parent drug (e.g., Cabergoline-d5) is administered. The body processes it in the same way as the non-labeled drug, but the "heavy" isotopes act as a tag, allowing researchers to trace the path of the labeled atoms as they are incorporated into various metabolites.

Role in Pharmaceutical Quality Control and Impurity Assessment

Establishing Reference Standards for Impurity Analysis

Reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of drug substances and products. For impurity analysis, they are indispensable for both qualitative identification and quantitative measurement. The synthesis of pharmacopoeial impurities of cabergoline (B1668192), such as Impurity D (the non-labeled form of Desethylcarbamoyl Cabergoline), is undertaken specifically to create analytical standards for use in cabergoline manufacturing processes rsc.org. These standards are essential for method development, validation, and routine quality control testing synzeal.comsynzeal.comsynthinkchemicals.com.

Desethylcarbamoyl Cabergoline-d5 is a labeled version of Desethylcarbamoyl Cabergoline, which is also known as Cabergoline Impurity D in the European Pharmacopoeia (EP) and Cabergoline USP Related Compound D synzeal.comlgcstandards.comlgcstandards.com. As a stable isotope-labeled compound, it is ideally suited to serve as an internal standard in mass spectrometry-based analytical methods pharmaffiliates.comartmolecule.fr.

Certified Reference Materials (CRMs) are characterized by a metrologically valid procedure and are accompanied by a certificate providing the value of a specified property, its associated uncertainty, and a statement of metrological traceability nist.gov. While Desethylcarbamoyl Cabergoline-d5 is offered as a pharmaceutical reference standard for quality control, its use as an internal standard in validated analytical methods effectively makes it a critical reference material pharmaffiliates.com. Its chemical properties are nearly identical to the non-labeled impurity, but its increased mass allows it to be distinguished by a mass spectrometer. This allows it to be added to a sample to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification of the actual impurity nih.gov.

Table 1: Compound Identification

| Compound Name | Desethylcarbamoyl Cabergoline-d5 |

| Synonyms | N-[3-(Dimethylamino)propyl]-6-(2-propen-1-yl)-(8β)-ergoline-8-carboxamide-d5; FCE 21590-d5 pharmaffiliates.com |

| CAS Number | 1316849-28-1 pharmaffiliates.compharmaffiliates.comomsynth.com |

| Molecular Formula | C23H27D5N4O pharmaffiliates.compharmaffiliates.comomsynth.com |

| Molecular Weight | 385.56 g/mol pharmaffiliates.compharmaffiliates.comomsynth.com |

| Related Unlabeled Impurity | Desethylcarbamoyl Cabergoline; Cabergoline EP Impurity D synzeal.comlgcstandards.comlgcstandards.com |

Metrological traceability is the property of a measurement result that allows it to be related to a reference through a documented, unbroken chain of calibrations, with each calibration contributing to the measurement uncertainty nist.govprocesssensing.com. This concept is fundamental to ensuring that measurements are accurate, reliable, and comparable across different laboratories and over time calibrationlab.ieeurachem.org.

For a deuterated standard like Desethylcarbamoyl Cabergoline-d5, traceability is established by confirming its structure and assessing its purity against well-characterized primary standards calibrationlab.ie. The use of such standards is a critical component of ensuring analytical quality calibrationlab.ie. An unbroken chain of comparisons ensures that measurement results are consistent and reliable processsensing.com. This traceability substantiates the results of analytical procedures by providing evidence that the measurements and their stated uncertainties are related to known references calibrationlab.ie. The entire process ensures that the data generated for pharmaceutical quality control is of high quality and can be trusted for making critical decisions about product release calibrationlab.ie.

Impact of Impurity Presence on Analytical Method Performance

The presence of impurities, even at trace levels, can have a significant impact on the performance of analytical methods. If an impurity is not properly separated from the main drug substance (the API), it can interfere with the API's quantification, leading to inaccurate results. This is known as co-elution. The resolution between the API peak and any impurity peak is a critical system suitability requirement in chromatographic methods to ensure that each component is being measured independently uspnf.com.

Furthermore, the presence of unidentified peaks in a chromatogram complicates data analysis and can trigger out-of-specification investigations. By using a certified reference standard for a known impurity like Desethylcarbamoyl Cabergoline, analysts can definitively identify its corresponding peak in a sample chromatogram. The use of a labeled internal standard like Desethylcarbamoyl Cabergoline-d5 further enhances method robustness by compensating for matrix effects and other sources of analytical variability, thereby improving the accuracy and precision of the impurity quantification.

Emerging Research Frontiers and Methodological Innovations

High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in drug metabolism studies, enabling the identification and structural elucidation of metabolites in complex biological matrices. nih.gov HRMS instruments provide exceptional mass accuracy (typically < 5 ppm) and resolving power, which allows for the determination of the elemental composition of parent drugs and their metabolites. nih.gov In the context of Cabergoline (B1668192), which is known to be extensively metabolized, HRMS is employed to create a comprehensive profile of its biotransformation products in preclinical and clinical studies. researchgate.net

The process involves incubating the parent drug with relevant biological systems, such as human liver microsomes or hepatocytes, followed by analysis with techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). nih.govresearchgate.net Data mining software then helps to identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, demethylation, glucuronidation).

In such studies, Desethylcarbamoyl Cabergoline-d5 serves as a critical internal standard. If in silico modeling or initial screening suggests the formation of Desethylcarbamoyl Cabergoline, the d5-labeled standard is added to the sample at a known concentration. This allows for the precise quantification of the newly identified metabolite, correcting for variations in sample preparation and instrument response. The high resolution of the mass spectrometer easily distinguishes the mass of the analyte from the heavier isotope-labeled standard.

Table 1: Exemplary High-Resolution Mass Data for Analyte and Internal Standard

| Compound | Molecular Formula | Theoretical m/z ([M+H]⁺) | Observed m/z | Mass Accuracy (ppm) |

| Desethylcarbamoyl Cabergoline | C₂₃H₃₀N₄O | 380.2525 | 380.2519 | -1.6 |

| Desethylcarbamoyl Cabergoline-d5 | C₂₃H₂₇D₅N₄O | 385.2840 | 385.2831 | -2.3 |

This is an interactive table. Click on the headers to sort.

Advanced Chromatographic Separations for Isomeric Metabolites

A significant challenge in metabolite profiling is the existence of isomers—compounds with the same molecular formula but different atomic arrangements. mdpi.com These isomeric metabolites often exhibit nearly identical mass spectra, making their differentiation by mass spectrometry alone difficult. Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC), are therefore essential for physically separating these isomers before they are detected by the mass spectrometer. mdpi.comnih.gov

The metabolism of a complex molecule like Cabergoline can produce numerous structural isomers through modifications at various positions on the ergoline (B1233604) ring system or its side chains. google.com For example, hydroxylation can occur at multiple carbon atoms, leading to a set of isomeric metabolites with identical masses.

The use of Desethylcarbamoyl Cabergoline-d5 as an internal standard is highly advantageous in this scenario. An ideal internal standard co-elutes with its corresponding analyte because of their nearly identical physicochemical properties. This co-elution helps to confirm the identity of the analyte peak in a complex chromatogram and ensures that any matrix effects or fluctuations in ionization efficiency that affect the analyte will also affect the standard in the same way, leading to highly reliable quantification.

In Silico Modeling for Predicting Metabolic Transformations

In recent years, in silico (computer-based) modeling has gained prominence as a method for predicting the metabolic fate of drug candidates early in the discovery pipeline. nih.gov These models use algorithms based on known biochemical pathways and enzyme-substrate interactions to predict how a molecule will be transformed in the body. chemmethod.com By simulating the interaction of a drug with metabolic enzymes, such as the Cytochrome P450 (CYP) superfamily, these models can generate a list of probable metabolites. researchgate.netnih.gov

For Cabergoline, in silico models can predict various biotransformations, including hydrolysis of the acylurea bond, which could potentially lead to the formation of Desethylcarbamoyl Cabergoline. researchgate.netchemmethod.com These predictions guide the analytical strategy for experimental metabolic studies. The predicted metabolite, however, must be confirmed and quantified in vitro or in vivo. This is where Desethylcarbamoyl Cabergoline-d5 becomes essential. The deuterated standard is synthesized based on the in silico prediction and then used as a reference material and internal standard to search for and accurately measure the concentration of the predicted metabolite in biological samples.

Automated and Miniaturized Analytical Platforms for Metabolite Quantification

The demand for higher throughput in drug development has driven the adoption of automated and miniaturized analytical platforms. psu.edu These systems integrate robotic sample preparation with sensitive analytical instruments like tandem mass spectrometers (LC-MS/MS). nih.gov Automation reduces manual error, increases reproducibility, and allows for the analysis of a large number of samples, which is crucial for pharmacokinetic and metabolic studies.

A typical automated workflow for plasma analysis involves protein precipitation in a 96-well plate format, followed by centrifugation, and direct injection of the supernatant into the LC-MS/MS system. nih.gov Such methods require robust internal standards to ensure accuracy across a large batch of samples. Desethylcarbamoyl Cabergoline-d5 is ideally suited for this role. Its use in a validated LC-MS/MS method allows for the precise quantification of its non-deuterated analog, with the stable isotope label ensuring no cross-interference with the analyte or other metabolites. nih.gov

Table 2: Representative Parameters for an Automated LC-MS/MS Assay

| Parameter | Value | Reference |

| Chromatography | Reversed-Phase C18 Column | nih.govnih.gov |

| Mobile Phase | Methanol/Ammonium Acetate Buffer | nih.gov |

| Total Run Time | < 6 minutes | nih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Analyte Transition (m/z) | e.g., 452.3 → 381.2 (for Cabergoline) | nih.gov |

| Internal Standard | Stable Isotope Labeled Analog | nih.gov |

| Linearity Range (for Cabergoline) | 2.00 - 200.00 pg/mL | nih.gov |

This is an interactive table. Click on the headers to sort.

Isotope Tracing for Elucidating Dynamic Metabolic Fluxes

Stable isotope tracing is a powerful technique that goes beyond static metabolite measurement to elucidate the dynamic flow of molecules through metabolic pathways (i.e., metabolic flux). nih.gov This is achieved by introducing a nutrient or precursor labeled with a stable isotope (e.g., ¹³C, ¹⁵N) into a biological system and tracking the incorporation of the label into downstream metabolites over time. mdpi.com This approach provides a functional view of cellular metabolism, revealing which pathways are active and how they respond to various stimuli. embopress.orgresearchgate.net

It is important to distinguish this application from the use of a deuterated compound as an internal standard for quantification. In a metabolic flux experiment, a labeled tracer like ¹³C-glucose might be used to understand how cancer cells rewire their central carbon metabolism. mdpi.com

While Desethylcarbamoyl Cabergoline-d5 would not typically be used as a primary tracer to map pathway dynamics, it plays a crucial supporting role. For accurate metabolic flux analysis, it is necessary to know the total pool size of the metabolites of interest. In a complex tracing experiment, Desethylcarbamoyl Cabergoline-d5 could be used as an internal standard to accurately quantify the total amount of the Desethylcarbamoyl Cabergoline metabolite pool. This allows researchers to distinguish the concentration of the metabolite from its rate of production or consumption, providing the data needed to calculate absolute flux rates. The deuterium (B1214612) (d5) label ensures it is clearly distinguishable from any ¹³C or ¹⁵N-labeled isotopologues generated from the primary tracer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.